molecular formula C5H3BrClNOS B2918881 5-Bromo-3-chlorothiophene-2-carboxamide CAS No. 2460755-53-5

5-Bromo-3-chlorothiophene-2-carboxamide

Cat. No.: B2918881
CAS No.: 2460755-53-5
M. Wt: 240.5
InChI Key: RMYIZBJGFRCIHF-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorothiophene-2-carboxamide: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and pharmaceutical research. The presence of bromine and chlorine atoms on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorothiophene-2-carboxamide typically involves halogenation and amide formation reactions. One common method is the bromination of 3-chlorothiophene-2-carboxylic acid, followed by the conversion of the acid to its corresponding amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable amide-forming reagent such as thionyl chloride followed by ammonia or an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chlorothiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thiophene ring along with a carboxamide group.

Properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYIZBJGFRCIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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